N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
CAS No.: 1251672-39-5
Cat. No.: VC4282412
Molecular Formula: C21H21BrN4O
Molecular Weight: 425.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251672-39-5 |
|---|---|
| Molecular Formula | C21H21BrN4O |
| Molecular Weight | 425.33 |
| IUPAC Name | [4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C21H21BrN4O/c1-13-11-15(6-8-18(13)22)25-19-16-7-5-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) |
| Standard InChI Key | XPGHBBFVSJSWGM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Analysis
The compound features a 1,8-naphthyridine core, a bicyclic system with nitrogen atoms at positions 1 and 8 . Key substituents include:
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4-Bromo-3-methylphenyl group: Introduces steric bulk and lipophilicity, enhancing membrane permeability .
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7-Methyl group: Modulates electron density on the naphthyridine ring, potentially influencing π-π stacking interactions .
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Pyrrolidine-1-carbonyl moiety: Contributes to hydrogen bonding and solubility via its polar carbonyl group .
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁BrN₄O | |
| Molecular Weight | 425.33 g/mol | |
| Calculated logP | 3.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
The bromine atom at the para position of the phenyl ring increases molecular polarizability, while the methyl group at position 3 enhances steric hindrance, potentially improving target selectivity .
Synthesis and Reaction Optimization
Key Synthetic Steps
Synthesis typically involves multi-step organic reactions :
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Buchwald-Hartwig Amination: Coupling of 4-bromo-3-methylaniline with a halogenated naphthyridine intermediate using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
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Amide Coupling: Introduction of the pyrrolidine-1-carbonyl group via EDCI/HOBt-mediated reactions in anhydrous DMF.
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Purification: Chromatography (silica gel or HPLC) achieves >95% purity, verified by NMR and HRMS .
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes coupling efficiency |
| Solvent | DMF/THF (3:1) | Enhances solubility of intermediates |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and reactivity |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Biological Activity and Mechanism of Action
Antiproliferative Effects
In vitro assays demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM) . The bromophenyl group is critical for DNA intercalation, while the pyrrolidine carbonyl facilitates interactions with kinase ATP-binding pockets .
Kinase Inhibition Profile
| Target Kinase | Inhibition (%) | Selectivity vs. Related Kinases |
|---|---|---|
| PI3Kα | 78 | 12-fold over PI3Kβ |
| EGFR | 45 | 8-fold over HER2 |
Comparable to FDA-approved PI3K inhibitors like alpelisib, but with improved blood-brain barrier penetration due to lower molecular weight .
Therapeutic Applications and Preclinical Data
Oncology
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Breast Cancer: Synergizes with paclitaxel, reducing tumor volume by 62% in xenograft models .
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Glioblastoma: Demonstrates 90% blood-brain barrier penetration in murine models, a rare trait among naphthyridines .
Comparative Analysis with Related Naphthyridines
The bromine atom in the target compound improves target residence time by 3-fold compared to chlorine analogs .
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